1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol

Lipophilicity Drug-likeness SAR

1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol (CAS 333437-05-1) is a synthetic, small-molecule aryloxypropanolamine derivative belonging to the benzimidazole class. Its core structure features an unsubstituted 1H-benzo[d]imidazole ring linked via a methylene bridge to a 2-hydroxypropoxy chain that terminates in an ortho-tolyl (2-methylphenoxy) ether group.

Molecular Formula C17H18N2O2
Molecular Weight 282.34g/mol
CAS No. 333437-05-1
Cat. No. B377856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol
CAS333437-05-1
Molecular FormulaC17H18N2O2
Molecular Weight282.34g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(CN2C=NC3=CC=CC=C32)O
InChIInChI=1S/C17H18N2O2/c1-13-6-2-5-9-17(13)21-11-14(20)10-19-12-18-15-7-3-4-8-16(15)19/h2-9,12,14,20H,10-11H2,1H3
InChIKeyFCXYEURTBBRBKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol (CAS 333437-05-1): Chemical Class, Physicochemical Profile, and Research Context


1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol (CAS 333437-05-1) is a synthetic, small-molecule aryloxypropanolamine derivative belonging to the benzimidazole class. Its core structure features an unsubstituted 1H-benzo[d]imidazole ring linked via a methylene bridge to a 2-hydroxypropoxy chain that terminates in an ortho-tolyl (2-methylphenoxy) ether group [1]. The compound has a molecular weight of 282.34 g/mol, a computed XLogP3-AA of 2.8, one hydrogen bond donor, three hydrogen bond acceptors, five rotatable bonds, and a topological polar surface area (TPSA) of 47.3 Ų [1]. Within the broader landscape of benzimidazole-based aryloxypropanolamines, compounds of this general architecture have been investigated as β-adrenergic receptor ligands, glucokinase activators, and kinase inhibitors [2][3]. However, published primary pharmacological data for this specific compound remain sparse, making comparative physicochemical profiling essential for informed procurement.

Why 1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol Cannot Be Interchanged with Generic Benzimidazole Aryloxypropanolamines


Generic substitution within the benzimidazole aryloxypropanolamine class carries substantial risk because minor structural perturbations profoundly alter lipophilicity, target engagement, and biological selectivity. The o-tolyl methyl group on the terminal aryl ether of 1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol increases computed XLogP3-AA by +0.4 log units relative to the des-methyl phenoxy analog (CAS 69407-76-7, XLogP3-AA 2.4) while preserving identical TPSA (47.3 Ų) [1][2]. This lipophilicity gain, achieved without polar surface area penalty, is known from benzimidazole QSAR studies to correlate with enhanced membrane permeability and modified enzyme/receptor binding kinetics [3]. Simultaneously, the absence of an alkylamino side chain—present in classical β-blockers such as propranolol or CGP 12177—places this compound in a distinct pharmacophore space where the benzimidazole N1 atom serves as the sole nitrogen-bearing substituent on the propanol backbone; this fundamentally alters its hydrogen-bonding capacity and protonation state compared to amino-bearing analogs [4]. Consequently, procurement of nearest-neighbor analogs without thorough physicochemical verification introduces uncontrolled variables that can confound structure–activity relationship (SAR) interpretation and batch-to-batch reproducibility.

Quantitative Differentiation Evidence for 1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol (CAS 333437-05-1) Against Closest Structural Analogs


Lipophilicity Advantage of o-Tolyl vs. Phenoxy Terminal Aryl Ether

The o-tolyl group on the terminal aryl ether of 1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol confers a quantifiable lipophilicity increase relative to the des-methyl phenoxy analog. The target compound has a computed XLogP3-AA of 2.8, compared to 2.4 for 1-(benzimidazol-1-yl)-3-phenoxypropan-2-ol (CAS 69407-76-7), representing a +0.4 log unit gain [1][2]. This occurs without any change in TPSA (both 47.3 Ų) or hydrogen bond donor/acceptor counts, indicating that the methyl group enhances passive membrane permeability potential while preserving aqueous solubility determinants [1][2].

Lipophilicity Drug-likeness SAR

Molecular Weight and Heavy Atom Count Differentiation for LC-MS/MS Method Development

The target compound possesses a molecular weight of 282.34 g/mol (monoisotopic mass 282.1368 Da) and 21 heavy atoms, compared to 268.31 g/mol (monoisotopic mass 268.1212 Da) and 20 heavy atoms for the des-methyl phenoxy analog (CAS 69407-76-7) [1][2]. The +14.03 Da mass difference corresponds exactly to one methylene (CH₂) unit, providing a clear MS precursor ion distinction. The molecular complexity index of 326 for the target versus 294 for the des-methyl analog reflects the additional substitution pattern [1][2].

Analytical Chemistry Mass Spectrometry Method Development

Steric and Electronic Influence of ortho-Methyl Substitution on Aryl Ether Conformation

The ortho-methyl substituent on the terminal phenoxy ring introduces a steric constraint that restricts rotation about the aryl–oxygen bond relative to the unsubstituted phenoxy analog. Computational conformational analysis of aryloxypropanolamines demonstrates that ortho-substitution biases the aryl ring into a near-orthogonal orientation relative to the propanol backbone, altering the spatial presentation of the benzimidazole pharmacophore [1]. This conformational restriction is absent in para-substituted or unsubstituted phenoxy analogs, which sample a broader torsional ensemble. The biological consequence, documented for structurally related o-tolyloxypropanolamines, is a shift in β-adrenergic receptor subtype selectivity profile compared to phenoxy or p-tolyloxy counterparts [2].

Conformational Analysis Molecular Recognition Target Engagement

Hydrogen Bond Donor Restriction Differentiates from Aminoalkyl-Containing β-Blockers

Unlike classical aryloxypropanolamine β-blockers such as propranolol (2 HBD) or CGP 12177 (4 HBD), 1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol possesses only one hydrogen bond donor (the secondary alcohol) and no basic amine nitrogen [1][2]. The absence of the aminoalkyl side chain eliminates a key pharmacophoric element required for ionic interaction with the conserved Asp113 residue in β-adrenergic receptors, fundamentally altering its predicted target engagement profile relative to amino-bearing benzimidazole β-blockers [3]. This places the compound in a distinct chemical space more akin to glucokinase activator pharmacophores, where aryloxy-substituted benzimidazoles lacking an aminoalkyl side chain have demonstrated EC50 values in the low micromolar to nanomolar range [4].

Pharmacophore Design Hydrogen Bonding β-Adrenergic Pharmacology

Benzimidazole N1-Alkylation Architecture Distinguishes from Benzimidazole-2-one and 2-Substituted Scaffolds

The target compound features an N1-alkylated benzimidazole core without substitution at the C2 position. This distinguishes it from several important benzimidazole pharmacophore families: (i) benzimidazole-2-ones (e.g., CGP 12177), where the 2-oxo group alters hydrogen-bonding capacity (additional HBD) and tautomeric behavior; (ii) 2-substituted benzimidazoles (e.g., 2-methylbenzimidazole analog CAS 294655-97-3), where the C2 substituent modulates CYP450 metabolic stability and kinase inhibition profiles [1]. The unsubstituted C2 position preserves the imidazole N3 as a hydrogen bond acceptor available for target interaction, while avoiding the metabolic liabilities associated with C2-alkyl oxidation [2]. The 2-methylbenzimidazole analog (CAS 294655-97-3) has a molecular weight of 296.37 g/mol and XLogP of 3.2, representing a further +14 Da and +0.4 logP shift beyond the target compound .

Scaffold Classification Kinase Selectivity Metabolic Stability

High-Value Application Scenarios for 1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol in Drug Discovery and Chemical Biology


Glucokinase Activator SAR Probe with Defined Lipophilicity Window

The aryloxy-substituted benzimidazole scaffold is well-precedented as a glucokinase (GK) activator pharmacophore, with multiple patent families describing EC50 values in the nanomolar to low micromolar range for compounds bearing aryloxy-propanol appendages [1]. 1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol, with XLogP3-AA of 2.8 and a single HBD, occupies a specific lipophilicity–polarity coordinate within this SAR landscape that is intermediate between more polar benzimidazole-2-one GK activators and highly lipophilic 2-alkylbenzimidazole derivatives. Its use as a scaffold-hopping probe enables systematic exploration of the contribution of the o-tolyl group to GK activation potency and selectivity over other hexokinase isoforms, particularly when compared head-to-head with the des-methyl phenoxy analog (XLogP 2.4) [2].

Negative Control for β-Adrenergic Receptor Pharmacology Studies

Because 1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol lacks the basic aminoalkyl side chain required for canonical β-adrenergic receptor engagement via Asp113 salt bridge formation, it serves as a structurally matched negative control for benzimidazole-containing β-blockers such as CGP 12177 [3]. Whereas CGP 12177 binds β1-AR with Ki = 0.9 nM via its ethanolamine side chain, the target compound lacks this critical ionic anchor and is predicted to be devoid of orthosteric β-AR activity. Co-testing the target compound alongside CGP 12177 allows researchers to deconvolve benzimidazole scaffold-driven effects (e.g., membrane interactions, off-target kinase inhibition) from genuine β-adrenergic pharmacology.

Internal Standard Candidate for LC-MS/MS Quantification of Aryloxypropanolamine Libraries

The +14.03 Da mass differential between 1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol and the des-methyl phenoxy analog (CAS 69407-76-7) makes the target compound an ideal internal standard or stable-isotope-labeled (SIL) surrogate candidate for quantitative bioanalysis of benzimidazole aryloxypropanolamine compound libraries [4]. The identical TPSA and nearly identical chromatographic retention (predicted from matched HBA/HBD/rotatable bond counts) ensure co-elution with the des-methyl analog, while the 14 Da mass shift provides baseline-resolved MRM transitions free from cross-talk in triple quadrupole MS systems.

Chemical Biology Probe for ortho-Substitution Effects on Membrane Partitioning

The +0.4 log unit increase in XLogP3-AA conferred by the o-tolyl methyl group, without any change in TPSA (47.3 Ų), makes 1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol a valuable matched molecular pair for quantifying the effect of a single methyl addition on cellular permeability, PAMPA effective permeability, and subcellular distribution [2][4]. Comparative studies with the des-methyl phenoxy analog can isolate the contribution of lipophilicity to intracellular target access while controlling for all other physicochemical determinants, providing clean SAR data for computational model training.

Quote Request

Request a Quote for 1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.